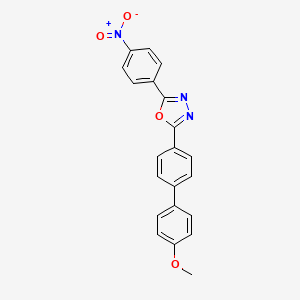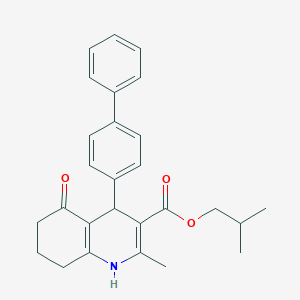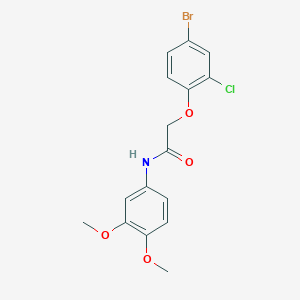![molecular formula C17H14BrNO2 B4934206 8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
8-[2-(2-bromophenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(2-bromophenoxy)ethoxy]quinoline, commonly known as Brequinar, is a synthetic compound that belongs to the quinoline family. It has been found to have potential applications in various scientific research fields, including cancer treatment, immunology, and virology. In
Aplicaciones Científicas De Investigación
Brequinar has shown potential applications in various scientific research fields. In cancer research, it has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. Brequinar has also been found to have potential applications in immunology and virology research. It has been shown to inhibit the replication of certain viruses such as hepatitis C virus and dengue virus.
Mecanismo De Acción
Brequinar inhibits the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cancer cell proliferation. In virology research, Brequinar has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis.
Biochemical and Physiological Effects
Brequinar has been found to have both biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of dihydroorotate dehydrogenase. In virology research, it has been found to inhibit the replication of certain viruses by interfering with their RNA synthesis. Brequinar has also been found to have immunomodulatory effects, which may have potential applications in immunology research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brequinar has several advantages for lab experiments. It has been found to be a potent inhibitor of dihydroorotate dehydrogenase, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. Brequinar has also been found to have potential applications in virology research, where it can be used to study the replication of certain viruses. However, Brequinar also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Brequinar. In cancer research, further studies could be conducted to determine the efficacy of Brequinar in combination with other cancer treatments. In virology research, further studies could be conducted to determine the potential applications of Brequinar in the treatment of viral infections. Additionally, further studies could be conducted to determine the immunomodulatory effects of Brequinar and its potential applications in immunology research.
Métodos De Síntesis
Brequinar is synthesized by reacting 2-bromophenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 8-hydroxyquinoline in the presence of a catalyst such as palladium on carbon to yield Brequinar.
Propiedades
IUPAC Name |
8-[2-(2-bromophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-7-1-2-8-15(14)20-11-12-21-16-9-3-5-13-6-4-10-19-17(13)16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGQBNTHBRSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)




![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
